molecular formula C17H19ClN4O2 B2821345 N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide CAS No. 2034396-27-3

N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2821345
CAS No.: 2034396-27-3
M. Wt: 346.82
InChI Key: QAEKADHZHIJKHX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide (CAS 2034396-27-3) is a synthetic organic compound featuring a piperidine core that is strategically substituted with a pyrimidin-2-yloxy group and an N-((4-chlorophenyl)methyl)carboxamide moiety . This well-defined molecular architecture incorporates several notable pharmacophores, including the pyrimidine and chlorophenyl groups, which are commonly found in bioactive molecules, suggesting significant potential for use in medicinal chemistry and as a key intermediate in pharmaceutical or agrochemical research . The compound's structure allows for precise modifications, making it a valuable scaffold for structure-activity relationship (SAR) studies and the development of targeted small-molecule therapeutics . Piperidine and pyrimidine derivatives are recognized as privileged structures in drug discovery, frequently explored for their interaction with various biological targets. The presence of these systems positions this compound as a versatile building block for probing new therapeutic areas . It is supplied for non-human research applications and is strictly not intended for diagnostic, therapeutic, or any other human use. Key Identifiers: CAS Number: 2034396-27-3 . Molecular Formula: C17H19ClN4O2 . Molecular Weight: 346.81 g/mol . InChI Key: QAEKADHZHIJKHX-UHFFFAOYSA-N .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-pyrimidin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-14-6-4-13(5-7-14)11-21-17(23)22-10-1-3-15(12-22)24-16-19-8-2-9-20-16/h2,4-9,15H,1,3,10-12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEKADHZHIJKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the 4-chlorobenzyl chloride, forming the N-(4-chlorobenzyl)piperidine intermediate.

    Attachment of the Pyrimidin-2-yloxy Group: The final step involves the reaction of the N-(4-chlorobenzyl)piperidine with pyrimidin-2-ol in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide exhibits significant anticancer properties. It has been studied for its ability to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cancer progression, including phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and survival .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models:

  • Case Study : In a murine model of arthritis, the compound significantly decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Neurological Applications

The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases:

  • Mechanism : It may modulate neurotransmitter systems and reduce oxidative stress, contributing to neuroprotection .

Data Tables

Application AreaMechanism of ActionRelevant Studies
AnticancerInhibition of PI3K/mTOR pathways
Anti-inflammatoryReduction of pro-inflammatory cytokines
Neurological protectionModulation of neurotransmitter systems

Case Study 1: Anticancer Efficacy

A study demonstrated that this compound effectively inhibited tumor growth in xenograft models of breast cancer. The compound induced apoptosis and inhibited angiogenesis, showcasing its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In an experimental setup involving a mouse model of rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain. The study highlighted the compound's ability to modulate immune responses by downregulating inflammatory markers.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide exerts its effects is dependent on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

  • Key Differences : Replaces the pyrimidin-2-yloxy group with a triazolo-pyridazine ring and introduces an isopropyl substituent.
  • However, the bulkier isopropyl group could reduce solubility .

PF3845 (4-(3-[5-{trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)

  • Key Differences : Features a trifluoromethyl-pyridyloxy substituent and a pyridin-3-yl carboxamide group.
  • Implications : The electron-withdrawing trifluoromethyl group increases metabolic stability and membrane permeability. PF3845 is documented in GPCR research, suggesting that the target compound may share similar receptor-targeting capabilities but with altered selectivity due to the absence of the trifluoromethyl group .

Pyrrolidine vs. Piperidine Derivatives

(Z)-1-(4-Chlorobenzyl)-3-methyl-4-((trimethylsilyl)methylene)pyrrolidine (3g)

  • Key Differences : Pyrrolidine core (5-membered ring) vs. piperidine (6-membered ring), with a trimethylsilyl group introduced.
  • The trimethylsilyl group enhances hydrophobicity but may introduce synthetic challenges compared to the pyrimidinyloxy substituent .

Pyrimidine-Based Analogues

4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • Key Differences : Incorporates a thioxo-tetrahydropyrimidine scaffold and a nitroaryl group.
  • However, the nitro substituent is associated with higher toxicity risks compared to the chloro group in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP*
This compound Piperidine Pyrimidin-2-yloxy, 4-chlorobenzyl ~375.85 ~3.2
PF3845 Piperidine Trifluoromethyl-pyridyloxy, pyridin-3-yl ~437.40 ~2.8
(Z)-1-(4-Chlorobenzyl)-3-methyl-4-((trimethylsilyl)methylene)pyrrolidine Pyrrolidine Trimethylsilyl, 4-chlorobenzyl ~307.94 ~4.1
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine Thioxo, nitroaryl, indole ~423.47 ~2.5

*LogP values estimated using fragment-based methods.

Key Research Findings

Substituent Impact : Chloroaryl groups (e.g., 4-chlorobenzyl) enhance binding to hydrophobic pockets but may reduce solubility. Pyrimidinyloxy groups balance hydrophilicity and π-stacking interactions .

Ring Size Effects : Piperidine derivatives generally exhibit better conformational flexibility for receptor binding compared to pyrrolidines, as seen in GPCR-targeting compounds like PF3845 .

Metabolic Stability : Trifluoromethyl and pyridyl groups (e.g., in PF3845) improve metabolic stability over nitro or thioxo substituents, which are prone to reduction or oxidation .

Biological Activity

N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets, particularly in the context of neurological and oncological disorders. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C17_{17}H19_{19}ClN4_{4}O2_{2}
  • Molecular Weight : 346.8 g/mol
  • CAS Number : 2034396-27-3

Research indicates that this compound may act through multiple mechanisms:

  • Dopamine Receptor Interaction : Similar compounds have been shown to interact with dopamine receptors, suggesting a potential role in modulating dopaminergic signaling pathways .
  • Sigma Receptor Binding : Autoradiography studies indicate that related compounds bind to sigma receptors, which are implicated in various neurological functions .
  • Inhibition of Protein Kinases : Compounds with similar structural motifs have been reported to inhibit protein kinases, which are crucial in cancer pathways .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity:

  • Cell Line Studies : In vitro assays on various cancer cell lines (e.g., MCF-7 and MDA-MB-231) showed IC50_{50} values ranging from 0.87 to 12.91 μM, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) which had IC50_{50} values of 17.02 μM .
Cell Line IC50_{50} (μM) Comparison with 5-FU (μM)
MCF-70.87 - 12.91Better than 17.02
MDA-MB-2311.75 - 9.46Better than 11.73

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases:

  • Cholinesterase Inhibition : Research on piperidine derivatives has shown that they can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .

Case Studies

A series of case studies have evaluated the pharmacological profiles of similar compounds:

  • Study on Piperidine Derivatives : A study synthesized piperidine derivatives and assessed their biological activities, revealing significant antibacterial and enzyme inhibitory effects . The synthesized compounds were found effective against various bacterial strains.
  • Antitumor Activity Evaluation : Another study focused on pyrimidine-based compounds, demonstrating their efficacy in inhibiting tumor growth through specific receptor interactions and signaling pathway modulation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Construct the pyrimidine or thienopyrimidine core via cyclization reactions using precursors like aminothiophene derivatives .

Piperidine Introduction : Introduce the piperidine ring through nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) .

Functionalization : Attach the 4-chlorobenzyl group via amide coupling or alkylation, often requiring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura reactions .

  • Key Considerations : Solvent selection (e.g., DMF or dichloromethane) and purification via column chromatography are critical for >90% purity .

Q. Which analytical techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the piperidine and pyrimidine moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~479 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves bond angles and crystallographic packing, essential for confirming 3D conformation .

Q. What preliminary biological assays are used to screen this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., Met kinase) using fluorescence-based substrates .
  • Receptor Binding Studies : Radioligand displacement assays assess affinity for GPCRs or ion channels .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., GTL-16 gastric carcinoma) evaluate antiproliferative activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Titanium isopropoxide (Ti(O-iPr)₄) and Grignard reagents (e.g., EtMgBr) enhance coupling efficiency in heterocyclic systems .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while toluene minimizes side reactions in cyclization .
  • Temperature Gradients : Stepwise heating (e.g., 25°C → 80°C) balances reaction kinetics and thermal degradation .
  • Case Study : A 15% yield increase was achieved using flow chemistry for continuous thienopyrimidine core synthesis .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate enzyme inhibition data with cellular assays (e.g., Western blotting for target phosphorylation) .
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out impurity-driven artifacts .
  • Species-Specific Variability : Test in multiple cell lines or animal models (e.g., murine vs. human xenografts) to account for metabolic differences .

Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?

  • Methodological Answer :

  • Xenograft Models : Subcutaneous implantation of Met-dependent tumors (e.g., GTL-16) in immunodeficient mice, with oral dosing (10–50 mg/kg) .
  • PK Parameters : Monitor plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. For example, compound 10 in showed 80% oral bioavailability .
  • Tissue Distribution : Radiolabeled analogs track compound accumulation in target organs .

Q. How can computational methods predict target interactions and guide structural modifications?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in kinase active sites (e.g., Met kinase ATP-binding pocket) .
  • MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes .
  • QSAR Models : Corporate substituent effects (e.g., chloro vs. fluoro) to predict bioactivity cliffs .

Key Research Challenges

  • Bioavailability : Rapid hepatic clearance observed in piperidine carboxamides necessitates prodrug strategies (e.g., esterification) .
  • Selectivity : Off-target kinase inhibition (e.g., Axl) requires substituent tuning at the pyrimidine 3-position .
  • Stereochemical Complexity : Racemization during synthesis mandates chiral HPLC for enantiopure batches .

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